molecular formula C25H24ClN3O5S2 B298842 N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

Cat. No. B298842
M. Wt: 546.1 g/mol
InChI Key: BBXOJGWXBNEPCE-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide, commonly known as CTB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

CTB has been extensively studied for its potential applications in various fields. In medicine, CTB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-diabetic agent. In agriculture, CTB has been shown to have pesticidal properties and can be used as a biocontrol agent. CTB has also been studied for its potential applications in materials science, such as in the development of new sensors and catalysts.

Mechanism of Action

The mechanism of action of CTB is not fully understood. However, it has been suggested that CTB exerts its effects by inhibiting the activity of certain enzymes or proteins in the body. For example, CTB has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CTB can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CTB has also been shown to have anti-inflammatory and anti-diabetic effects. In animal studies, CTB has been shown to reduce blood glucose levels and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using CTB in lab experiments is its relatively low toxicity compared to other sulfonamide-based compounds. However, one limitation is that CTB is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CTB. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another area of interest is its potential as a biocontrol agent in agriculture. Additionally, there is potential for the development of new materials and sensors based on CTB. Further research is needed to fully understand the mechanism of action of CTB and its potential applications in various fields.

Synthesis Methods

The synthesis of CTB involves the condensation of 3-chloro-4-methoxyaniline with 2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain CTB in its pure form.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

Molecular Formula

C25H24ClN3O5S2

Molecular Weight

546.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H24ClN3O5S2/c1-33-24-12-9-19(13-23(24)26)29(36(31,32)22-5-3-2-4-6-22)15-25(30)28-27-14-18-7-10-20(11-8-18)34-21-16-35-17-21/h2-14,21H,15-17H2,1H3,(H,28,30)/b27-14+

InChI Key

BBXOJGWXBNEPCE-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4)Cl

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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